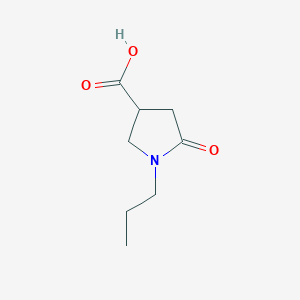
5-Oxo-1-propylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid is represented by the InChI code1S/C8H13NO3/c1-2-3-9-5-6 (8 (11)12)4-7 (9)10/h6H,2-5H2,1H3, (H,11,12) . Physical And Chemical Properties Analysis
5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Spectroscopic Analysis and Theoretical Approaches
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid has been the subject of detailed spectroscopic analysis. A study by Devi et al. (2018) synthesized and characterized the compound using various methods such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy. The research also utilized density functional theory (DFT) for understanding the structure, thermodynamic parameters, and electronic properties like electrophilicity and chemical hardness. This study illustrates the compound's potential in spectroscopic analysis and theoretical chemistry studies (Devi et al., 2018).
Anticancer Activity Evaluation
In the realm of medicinal chemistry, derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been explored for their potential anticancer activities. Kryshchyshyn-Dylevych et al. (2020) developed a method for synthesizing these derivatives and evaluated their anticancer activities, identifying specific compounds with significant antimitotic activity. This research contributes to the understanding of the compound's role in the development of new anticancer agents (Kryshchyshyn-Dylevych et al., 2020).
Optical Resolution and Organic Reactions
The compound has also been utilized in the field of organic chemistry, particularly in optical resolution processes. A study by Tzeng et al. (2008) investigated the optical resolution of racemic 5-oxo-1-phenyl-pyrazolidine-3-carboxylic acid, showing how it can be used in creating diastereomers and achieving high yields of optically pure compounds. This research demonstrates the compound's utility in the synthesis of optically active substances, which is crucial in the pharmaceutical industry (Tzeng et al., 2008).
Synthesis and Structural Elucidation
Further research by Devi et al. (2018) on a variant of the compound, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, highlights its significance in synthesis and structural analysis. This study involved the synthesis and characterization of the compound, exploring its nonlinear optical properties and thermodynamic behavior. Such studies are critical in the field of materials science, particularly in the development of new materials with specific electronic and optical properties (Devi et al., 2018).
Biophysical and Biomedical Applications
Stable free radicals derived from pyrrolidine compounds, including variants of 5-oxo-1-propylpyrrolidine-3-carboxylic acid, have been used in biophysical and biomedical research. Dobrynin et al. (2021) described a method for preparing stable radicals for use in magnetic resonance spectroscopy and imaging, highlighting the compound's role in advanced diagnostic and research techniques (Dobrynin et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-oxo-1-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCXUEZECUORFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983546 |
Source


|
| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |
CAS RN |
6499-56-5 |
Source


|
| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)
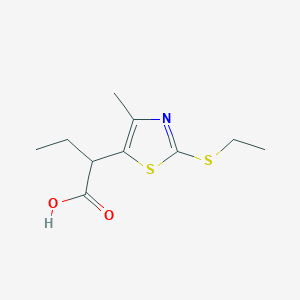
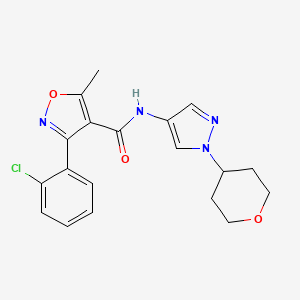
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)
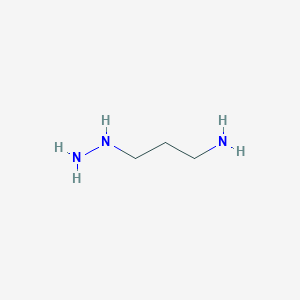
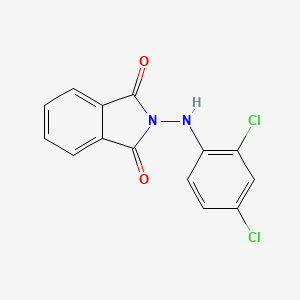
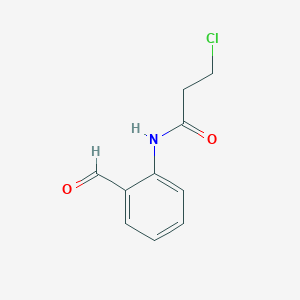
![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)
![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)


![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)
![N-[4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2734953.png)